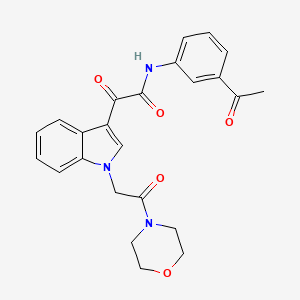

N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a 2-oxoacetamide core substituted at the indole 3-position with a 2-morpholino-2-oxoethyl group. The N-terminal acetylphenyl group introduces aromatic and electron-withdrawing properties.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c1-16(28)17-5-4-6-18(13-17)25-24(31)23(30)20-14-27(21-8-3-2-7-19(20)21)15-22(29)26-9-11-32-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHFPYNGWZUKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Derivative: Starting with a suitable indole precursor, such as indole-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine to form the indole core.

Morpholine Introduction: The morpholine moiety can be introduced via a nucleophilic substitution reaction, where a halogenated intermediate reacts with morpholine.

Acetylphenyl Group Addition: The acetylphenyl group is typically introduced through an acylation reaction, using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Final Coupling: The final step involves coupling the indole derivative with the acetylphenyl group under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the indole or morpholine moieties using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl groups, potentially using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound could be used to study biological pathways and mechanisms, especially those involving indole derivatives.

Industrial Applications: Its unique chemical properties might make it useful in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various biological receptors, enzymes, or ion channels. The morpholine group may enhance solubility and bioavailability, while the acetylphenyl group could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying N-Substituents

Adamantane-Substituted Derivatives

- Compound : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides

- Key Features: Adamantane, a lipophilic bicyclic hydrocarbon, replaces the morpholino-acetylphenyl group.

- Biological Activity : Demonstrated inhibition of human cancer cell lines (Hela, MCF7, HepG2) with IC₅₀ values ranging from 3.2–12.5 μM, suggesting potent anticancer activity .

Chlorophenyl Derivatives

- Compound: N-(4-chlorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

- Key Features : Chlorine substituent at the para position of the phenyl ring instead of the meta-acetyl group.

- Comparison : The electron-withdrawing chlorine may increase metabolic stability compared to the acetyl group, but the meta-acetylphenyl in the target compound could offer better steric compatibility with certain targets .

Thiophene-Based Analogues

- Compound : 2-(4-methoxy-1H-indol-3-yl)-N-(thiophen-2-carboxylic-3-yl)-2-oxoacetamide

- Key Features : Thiophene ring introduces sulfur-based aromaticity, altering electronic properties.

- Synthesis: Utilizes NaOH-mediated hydrolysis, differing from the anhydrous conditions used for morpholino-containing compounds .

Indole-Substituted Analogues

Hydroxyethyl and Pentyl Substituents

- Compounds : e.g., N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide

- Key Features : Hydroxyethyl or pentyl chains at the indole 1-position.

- Comparison: Hydroxyethyl groups may enhance water solubility, while pentyl chains could increase lipophilicity. The morpholino group in the target compound balances both properties .

Trichloromethyl-oxadiazole Derivatives

- Compound : N-(3-benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(4-fluoro-7-(5-(trichloromethyl)-1,2,4-oxadiazol-3-yl)-1H-indol-3-yl)-2-oxoacetamide

- Key Features : Oxadiazole and trichloromethyl groups introduce strong electron-withdrawing effects.

- Biological Activity : Designed as HIV-1 entry inhibitors, highlighting the role of heterocyclic substituents in targeting viral proteins .

Anticancer Activity

- MDM2-p53 Binders: Compound 2e (N-propyl-2-(4-chlorophenyl-indol-3-yl)-2-oxoacetamide) showed high binding affinity to MDM2-p53, a key anticancer target. The morpholino group in the target compound may similarly modulate protein interactions .

- Microtubule Inhibitors: D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) destabilizes microtubules without neurotoxicity. The target compound’s morpholino group could offer a distinct binding profile compared to pyridinyl .

Antimicrobial Activity

- 8,9-Dihydrocoscinamide B: Exhibited antimicrobial activity against S. aureus and ESKAPE pathogens.

- Nitro/Bromo Derivatives : e.g., 2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide showed potent antimicrobial activity, with bromine enhancing reactivity .

Biological Activity

N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structure, synthesis, and various biological effects supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure combining an acetylphenyl moiety with a morpholino and indole derivative. Its molecular formula is with a molecular weight of approximately 419.5 g/mol. The presence of the morpholino group enhances the compound's solubility and biological interaction capabilities, making it a subject of interest in drug development.

Structural Formula

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cell lines, treatment with the compound resulted in:

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 15 |

| 25 | 60 | 40 |

| 50 | 30 | 70 |

These results indicate a dose-dependent increase in apoptosis, suggesting that the compound effectively targets cancer cells while sparing normal cells.

Anti-inflammatory Effects

Another significant biological activity of this compound is its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This property suggests its potential use in treating inflammatory diseases.

Research Findings on Inflammatory Markers

A study assessed the effects of the compound on LPS-induced inflammation in RAW 264.7 macrophages:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 µM) | 80 | 100 |

| Compound (50 µM) | 30 | 50 |

The data indicate that higher concentrations of the compound significantly reduced levels of these inflammatory markers.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in critical cellular pathways. Studies suggest that it may modulate signaling pathways related to apoptosis and inflammation by binding to proteins involved in these processes.

Interaction Studies

Recent interaction studies highlight the compound's ability to bind selectively to proteins involved in cell signaling pathways:

- Apoptosis Pathway : The compound promotes the activation of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

- Inflammatory Pathway : It inhibits NF-kB activation, leading to decreased expression of inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Indole functionalization : Introducing the morpholino-2-oxoethyl group at the indole nitrogen via alkylation. This step requires activating agents like bromoacetyl derivatives and catalysts such as NaHCO₃ in solvents like DMF or dichloromethane .

- Acetamide coupling : Reacting the functionalized indole intermediate with 3-acetylphenylamine using coupling reagents (e.g., EDC/HOBt) in anhydrous conditions .

- Key conditions : Temperature control (0–25°C), solvent polarity adjustments (e.g., switching from THF to ethanol for precipitation), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the indole, morpholino, and acetylphenyl moieties. For example, the indole NH proton appears as a broad singlet (~δ 10–12 ppm), while the morpholino carbonyl resonates at ~δ 165–170 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the expected structure .

- X-ray crystallography : SHELX software is employed for structural refinement if single crystals are obtained, resolving bond angles and torsional strain in the morpholino-ethyl group .

Q. What initial biological screening methods are employed to assess its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

- Solubility and stability : HPLC analysis in PBS (pH 7.4) and simulated gastric fluid to evaluate pharmacokinetic viability .

Advanced Research Questions

Q. How can low yields in the morpholino-ethylation step be addressed?

- Methodological Answer :

- Optimizing alkylation : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 80°C, 30 minutes in DMF), improving yields from ~40% to >70% .

- Catalyst screening : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions like N-oxide formation .

- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from unreacted starting materials .

Q. How to resolve contradictions between NMR and mass spectrometry data (e.g., unexpected peaks or missing signals)?

- Methodological Answer :

- Dynamic effects in NMR : Rotameric equilibria in the morpholino group can cause signal splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce peaks .

- Ion suppression in MS : Add formic acid (0.1%) to the mobile phase to enhance ionization efficiency of the acetamide moiety .

- Complementary techniques : Utilize 2D NMR (COSY, HSQC) to assign ambiguous signals and cross-validate with computational models (DFT calculations) .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or BRAF), prioritizing poses with favorable ΔG values (<−8 kcal/mol) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on hydrogen bonds with the morpholino oxygen .

- QSAR modeling : Train models on indole derivatives’ IC₅₀ data to predict activity cliffs and guide structural modifications .

Q. How to analyze the reaction mechanism for key steps like intramolecular cyclization?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy, tracking carbonyl stretching frequencies (e.g., 1700 cm⁻¹ for intermediates) .

- Isotope labeling : Introduce ¹⁸O in the acetamide group to confirm cyclization pathways via mass spectrometry .

- Computational modeling : Use Gaussian09 to calculate transition-state energies, identifying rate-limiting steps (e.g., lactam formation requiring >25 kcal/mol activation) .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the acetylphenyl group to enhance aqueous solubility .

- Cytochrome P450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., morpholino N-oxidation) and block them with fluorine substitutions .

- Co-crystallization : Co-formulate with cyclodextrins to improve oral bioavailability, confirmed by dissolution testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.